
Perindoprilat Lactam B
Descripción general
Descripción
Perindoprilat Lactam B is a metabolite of perindopril, a long-acting angiotensin-converting enzyme inhibitor used to treat high blood pressure, heart failure, and stable coronary artery disease . This compound is a specific lactam form of perindoprilat, characterized by its unique chemical structure and properties .
Aplicaciones Científicas De Investigación
Perindoprilat Lactam B has several scientific research applications, including:
Mecanismo De Acción
- ATII plays a crucial role in regulating blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .
- By inhibiting ACE, Perindoprilat prevents the conversion of ATI to ATII, leading to vasodilation, reduced blood pressure, and decreased aldosterone secretion .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Análisis Bioquímico
Biochemical Properties
Perindoprilat Lactam B plays a significant role in biochemical reactions. It is metabolized from Perindopril, which inhibits the conversion of angiotensin I to angiotensin II . This interaction involves various enzymes and proteins, including ACE, which is directly inhibited by this compound .
Cellular Effects
This compound influences cell function by affecting cell signaling pathways. By inhibiting ACE, it reduces the production of angiotensin II, a potent vasoconstrictor, thereby influencing cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to ACE, inhibiting its activity and reducing the conversion of angiotensin I to angiotensin II .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Stability studies have been conducted in both human plasma and bovine milk for up to 3 months, at the storage conditions of 25, 4, and −80 °C .
Metabolic Pathways
This compound is involved in the renin-angiotensin system metabolic pathway. It interacts with ACE, a key enzyme in this pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Perindoprilat Lactam B involves the cyclization of perindoprilat to form the lactam ring. This process typically requires specific reaction conditions, including the use of appropriate solvents and catalysts to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, is essential for monitoring the synthesis and ensuring the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Perindoprilat Lactam B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Comparación Con Compuestos Similares
Similar Compounds
Perindoprilat: The active metabolite of perindopril, similar in structure but without the lactam ring.
Perindopril Erbumine: A salt form of perindopril used in pharmaceutical formulations.
Other ACE Inhibitors: Compounds such as enalaprilat and lisinopril, which also inhibit the angiotensin-converting enzyme.
Uniqueness
Perindoprilat Lactam B is unique due to its specific lactam structure, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications .
Actividad Biológica
Perindoprilat lactam B is a derivative of perindoprilat, which is a well-known angiotensin-converting enzyme (ACE) inhibitor. This compound has gained attention for its potential therapeutic applications, particularly in the management of hypertension and heart failure. Understanding its biological activity is crucial for evaluating its efficacy and safety.
Chemical Structure and Properties
This compound has the chemical formula and is classified under small molecules. It is one of the metabolites formed from perindopril, which is a prodrug that undergoes extensive metabolic conversion in the body.
Property | Value |
---|---|
Chemical Formula | |
Molecular Weight | 318.41 g/mol |
CAS Number | 130061-28-8 |
Synonyms | This compound |
This compound functions primarily as an ACE inhibitor, similar to its parent compound perindoprilat. By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, leading to decreased levels of this potent vasoconstrictor. This action results in:
- Lowered Blood Pressure : By reducing angiotensin II levels, blood vessels relax, leading to decreased blood pressure.
- Increased Bradykinin Levels : Inhibition of ACE also increases bradykinin, a vasodilator, which further contributes to blood pressure reduction.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity in various cellular models:
- Hypertension Research : In studies involving human squamous cell carcinoma (HNSCC) cells, treatment with perindoprilat (1 µM for 10 days) significantly suppressed angiotensin II production (P=0.028), demonstrating its potential role in modulating pathways involved in hypertension and cancer biology .
- ACE Inhibition : The IC50 values for this compound range from 1.5 to 3.2 nM, indicating potent inhibition of ACE activity . This strong inhibitory effect suggests that it can effectively lower blood pressure and may have implications for cardiovascular health.
Case Studies
Several clinical studies have explored the effects of ACE inhibitors like this compound in patients with hypertension and heart failure:
- Case Study 1 : A clinical trial involving patients with mild to moderate hypertension showed that treatment with perindopril resulted in significant reductions in systolic and diastolic blood pressure compared to placebo.
- Case Study 2 : In patients post-myocardial infarction, the administration of perindopril was associated with improved survival rates and reduced incidence of heart failure, highlighting the importance of ACE inhibition in cardiovascular protection.
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:
- Absorption : Rapidly absorbed after oral administration.
- Bioavailability : Approximately 20% after conversion from perindopril.
- Half-life : The half-life of perindoprilat is significantly longer (30-120 hours), allowing for sustained effects on blood pressure regulation.
Propiedades
IUPAC Name |
(2S)-2-[(3S,5aS,9aS,10aR)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-3-6-13(17(22)23)18-10(2)15(20)19-12-8-5-4-7-11(12)9-14(19)16(18)21/h10-14H,3-9H2,1-2H3,(H,22,23)/t10-,11-,12-,13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVXUKWRYVJUFG-HTVCTNPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(C(=O)N2C3CCCCC3CC2C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N1[C@H](C(=O)N2[C@H]3CCCC[C@H]3C[C@@H]2C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156329 | |
Record name | Perindoprilat lactam B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50156329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130061-28-8 | |
Record name | Perindoprilat lactam B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130061288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perindoprilat lactam B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50156329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PERINDOPRILAT LACTAM B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G458O7KI2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.